molecular formula C14H18BrNO B2501967 3-(bromomethyl)-N-cyclohexylbenzamide CAS No. 385381-44-2

3-(bromomethyl)-N-cyclohexylbenzamide

Cat. No.: B2501967
CAS No.: 385381-44-2
M. Wt: 296.208
InChI Key: UBGUIQWHJGHALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(bromomethyl)-N-cyclohexylbenzamide is an organic compound that features a benzamide core with a bromomethyl group at the 3-position and a cyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-N-cyclohexylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

    Oxidation: Products include benzaldehydes or benzoic acids.

    Reduction: Products include benzyl alcohols.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-N-cyclohexylbenzamide depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(bromomethyl)-N-cyclohexylbenzamide is unique due to the presence of the bromomethyl group, which imparts specific reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(bromomethyl)-N-cyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGUIQWHJGHALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.